3-[(2,3-Dimethoxyphenyl)methyl]azetidine
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Description
“3-[(2,3-Dimethoxyphenyl)methyl]azetidine” is a chemical compound. It has a molecular weight of 243.73 . It is a powder in physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel amides were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as base and THF as solvent .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO2.ClH/c1-14-11-4-3-9 (6-12 (11)15-2)5-10-7-13-8-10;/h3-4,6,10,13H,5,7-8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “3-[(2,3-Dimethoxyphenyl)methyl]azetidine” are not available, the synthesis of similar compounds involves reactions such as the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .Physical And Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 243.73 . The storage temperature is 4 degrees Celsius and room temperature .Safety And Hazards
Future Directions
The synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates has been discussed in a recent paper . This suggests potential future directions in the synthesis and application of similar compounds.
properties
IUPAC Name |
3-[(2,3-dimethoxyphenyl)methyl]azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-5-3-4-10(12(11)15-2)6-9-7-13-8-9/h3-5,9,13H,6-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRKKMIIWTXNBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC2CNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,3-Dimethoxyphenyl)methyl]azetidine |
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